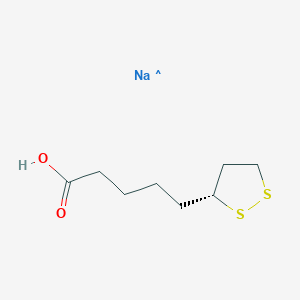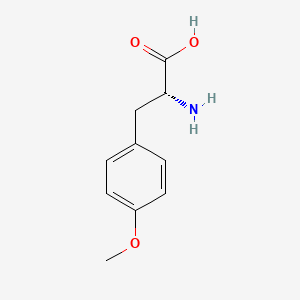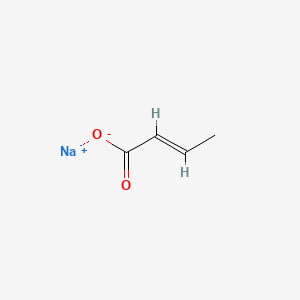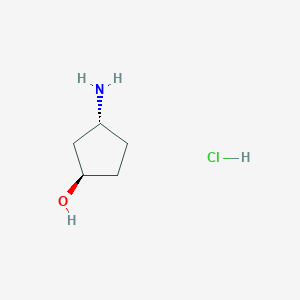
R(+)-Alpha Lipoic Acid SodiuM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R(+)-Alpha Lipoic Acid, also known as ®-(+)-α-Lipoic acid, is a naturally occurring sulfur-containing fatty acid . It is generally present in plants, animals, and many other microorganisms . It is an antioxidant and is essential for aerobic metabolism . It is also used to treat diabetes, nerve pain, weight loss, heart disease, and primary mitochondrial disorders .
Synthesis Analysis
The synthesis of R(+)-Alpha Lipoic Acid has attracted considerable attention from synthetic chemists in industrial and academic fields . It is synthesized in seven steps from the base chemicals methyl acetoacetate or Meldrum’s acid and monomethyl adipate . The key steps are the introduction of the stereogenic center by fermentative or homogeneously catalyzed hydrogenation of 3-oxooctanedioic acid diester to (3S)-3-hydroxyoctanedioic acid diester and its regioselective reduction to (6S)-6,8-dihydroxyoctanoic acid ester .Molecular Structure Analysis
The molecular structure of R(+)-Alpha Lipoic Acid is C8H14O2S2 . It contains two sulfur atoms (at C6 and C8) connected by a disulfide bond . The carbon atom at C6 is chiral and the molecule exists as two enantiomers .Chemical Reactions Analysis
R(+)-Alpha Lipoic Acid is involved in key reactions of central carbon metabolism and dissimilatory sulfur oxidation . The oxidative decarboxylation of pyruvate leads to acetyl-CoA and connects glycolysis with the citric acid cycle .Physical And Chemical Properties Analysis
R(+)-Alpha Lipoic Acid appears physically as yellow needle-like crystals . It is very slightly soluble in water (0.24 g/L) and soluble in ethanol (50 mg/mL) .Applications De Recherche Scientifique
Quality Control of Pharmaceutical Products : R(+)-Alpha Lipoic Acid Sodium is used in various pharmaceutical applications. A method has been developed for testing its enantiomeric impurity, crucial for ensuring the quality of pharmaceutical products containing this compound (Le et al., 2020).
Treatment of Diabetic Retinopathy : R(+)-Alpha Lipoic Acid Sodium demonstrates effectiveness in treating diabetic retinopathy, a complication of diabetes affecting the eyes. It seems to work by reducing oxidative stress and preserving retinal capillaries (Lin et al., 2006).
Pharmacokinetics and Metabolism : The plasma kinetics, metabolism, and urinary excretion of R(+)-Alpha Lipoic Acid Sodium have been studied in humans, providing insights into its absorption, bioavailability, and metabolic pathways (Teichert et al., 2003).
Improved Bioavailability and Stability : Formulations using sodium salts of R(+)-Alpha Lipoic Acid have been explored to enhance its stability and bioavailability, which is crucial for its effective use in clinical and therapeutic applications (Carlson et al., 2007).
Neuroprotective Effects : R(+)-Alpha Lipoic Acid Sodium shows neuroprotective effects in cell models, suggesting potential applications in treating neurological disorders like Alzheimer’s disease (Kamarudin et al., 2014).
Liver Metabolism and Disease : Its role in liver metabolism and potential therapeutic applications in liver-related conditions, especially where oxidative stress is involved, have been explored (Bustamante et al., 1998).
Stability Enhancement : Research has been conducted on stabilizing R(+)-Alpha Lipoic Acid Sodium using cyclodextrins, which could improve its use in pharmaceuticals and nutraceuticals (Ikuta et al., 2013).
Biochemical Pharmacology : Studies have investigated its stereoselectivity and specificity for enzymes in the pyruvate dehydrogenase complex, offering insights into its biochemical applications (Löffelhardt et al., 1995).
Safety And Hazards
Orientations Futures
The medicinal importance of R(+)-Alpha Lipoic Acid, especially its biologically active form, has attracted considerable attention from synthetic chemists in industrial and academic fields . Future research may focus on further developing novel routes for its synthesis . Additionally, its potential as a therapeutic agent for managing various clinical conditions, including anticancer, anti-HIV, anti-inflammatory, and anti-AD treatments, is being explored .
Propriétés
InChI |
InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/t7-;/m1./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRCBXUDLIHEKH-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R(+)-Alpha Lipoic Acid SodiuM | |
CAS RN |
176110-81-9 |
Source


|
| Record name | (R)-1,2-Dithiolane-3-pentanoic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








